molecular formula C7H4Br2FNO2 B2925927 2-Bromo-5-fluoro-3-nitrobenzyl bromide CAS No. 1807120-19-9

2-Bromo-5-fluoro-3-nitrobenzyl bromide

Cat. No. B2925927
CAS RN: 1807120-19-9
M. Wt: 312.92
InChI Key: PTKTUCLNNJGCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-3-nitrobenzyl bromide is a chemical compound with the molecular weight of 312.92 . Its IUPAC name is 2-bromo-1-(bromomethyl)-5-fluoro-3-nitrobenzene . It is a solid substance stored at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Br2FNO2/c8-3-4-1-5(10)2-6(7(4)9)11(12)13/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Tandem SN2-SNAr Reaction for 4H-1-Benzopyrans Synthesis

2-Fluoro-5-nitrobenzyl bromide reacts with active methylene compounds in the presence of potassium carbonate in acetone, leading to highly functionalized 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This method is straightforward and yields products in 50-92% yields, demonstrating the compound's role in synthesizing complex heterocyclic structures with potential pharmacological applications (Bunce, Rogers, Nago, & Bryant, 2008).

Solvolysis Studies

A kinetic study on the solvolysis of o-nitrobenzyl bromide and its derivatives in various solvents under different temperatures was performed. This study contributes to understanding the effects of substituents on reaction rates and mechanisms, which is crucial for developing more efficient synthetic processes (Park, Rhu, Kyong, & Kevill, 2019).

Fluorescence Activation and Imaging Applications

A strategy involving the intermolecular transfer of protons to activate fluorescence under optical stimulations was designed using a 2-nitrobenzyl derivative. This approach allows for the imprinting of fluorescent patterns on polymer films, offering applications in imaging and the study of proton transport with nanometer spatial resolution (Swaminathan et al., 2012).

Synthesis of Fluorinated Compounds for Radiopharmaceuticals

The syntheses of o- and p-[18F]fluorobenzyl bromides as labeled synthons for the preparation of fluorinated analogs of neuroleptics illustrate the compound's role in developing new radiopharmaceuticals. This showcases its potential in medical imaging and diagnostics (Hatano, Ido, & Iwata, 1991).

Protein Modification and Probing

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, derivatives of 2-hydroxy-5-nitrobenzyl bromide, selectively modify tryptophan and cysteine in proteins. This specificity enhances the value of these reagents as environmental probes in protein studies, demonstrating the compound's application in biochemistry and molecular biology (Horton & Tucker, 1970).

Safety and Hazards

This compound is classified as dangerous, with the signal word "Danger" . It can cause severe skin burns and eye damage . Safety precautions include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-5-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO2/c8-3-4-1-5(10)2-6(7(4)9)11(12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKTUCLNNJGCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.